

# Mechanisms of Action and Clinical Development

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## Compound Focus: Vidofludimus

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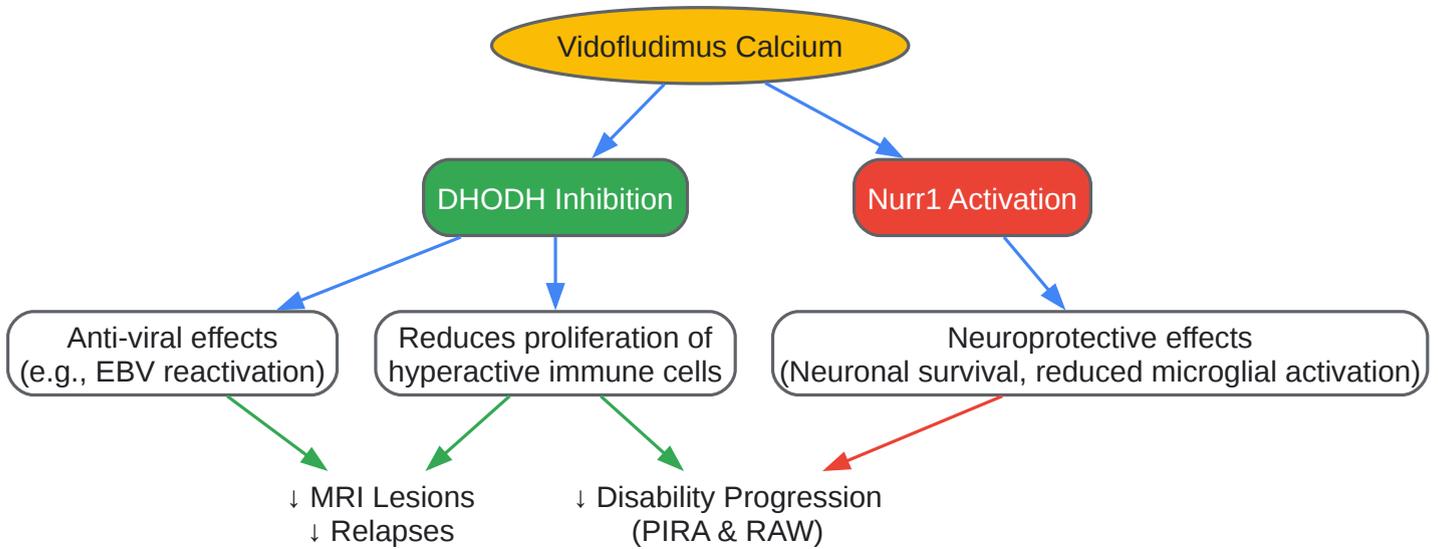
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**Vidofludimus** calcium (IMU-838) is a small molecule with a dual mechanism of action, functioning as both a **selective inhibitor of dihydroorotate dehydrogenase (DHODH)** and an **activator of the neuroprotective transcription factor Nurr1** (nuclear receptor-related 1) [1] [2].

- **DHODH Inhibition:** By inhibiting DHODH, a key enzyme in the *de novo* pyrimidine synthesis pathway, **vidofludimus** calcium selectively targets highly metabolically active T and B lymphocytes. This results in modulated immune cell function and reduced focal inflammation in the brain, without broadly suppressing normal immune function [3] [1]. Preclinical data shows it is 2.6 times more potent in inhibiting human DHODH compared to teriflunomide, an established DHODH inhibitor for MS [4].
- **Nurr1 Activation:** Activation of Nurr1 is associated with direct and indirect neuroprotective effects. It improves neuronal survival, reduces microglial activation, and decreases the production of neurotoxic agents like reactive oxygen species [1] [2].
- **Anti-Viral Effects:** The DHODH inhibition also provides a broad-spectrum anti-viral effect, including potent activity against Epstein-Barr virus (EBV) reactivation, which is a known risk factor in MS pathogenesis [1].

The diagram below illustrates the core mechanisms and therapeutic effects of **Vidofludimus** calcium.



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The clinical development program for **vidofludimus** calcium includes three key trials summarized in the table below.

| Trial Name | Phase | Patient Population | Key Objectives & Endpoints | Status & Findings |
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| **EMPhASIS** [3] [1] | 2 | Relapsing-remitting MS (RRMS) | **Primary:** Cumulative number of combined unique active (CUA) MRI lesions at week 24. **Secondary:** Relapse rate, confirmed disability worsening (CDW), safety [3]. | **Completed.** 30 mg and 45 mg doses significantly reduced CUA lesions vs. placebo (70% and 62%, respectively). Established 30 mg as lowest efficacious dose [3]. | | **CALLIPER** [5] [1] [2] | 2 | Progressive MS (PPMS, naSPMS) | **Primary:** Percent brain volume change (atrophy). **Key Secondary:** 24-week confirmed disability worsening (24wCDW) composite and EDSS-based [2]. | **Completed.** No significant effect on brain atrophy. Showed consistent trends in reducing 24wCDW and achieving 24-week confirmed disability improvement (24wCDI) [5] [6] [2]. | | **ENSURE-1 & ENSURE-2** [1] | 3 | Relapsing MS (RMS) | **Primary:** Time to first confirmed relapse over 72 weeks. **Secondary:** Time to 24wCDW, new T2 lesion volume, cognition changes [1]. | **Ongoing.** Top-line data expected by the end of 2026. A futility analysis in Oct 2024 recommended continuation without changes [1]. |

## Key Efficacy and Safety Data from Clinical Trials

### EMPhASIS Phase 2 Trial in Relapsing-Remitting MS (RRMS)

The 24-week, randomized, double-blind, placebo-controlled EMPhASIS trial investigated the efficacy and safety of **vidofludimus** calcium (10 mg, 30 mg, 45 mg) in patients with active RRMS [3].

#### Key Efficacy Results:

- **MRI Activity:** The cumulative number of CUA lesions over 24 weeks was significantly reduced with the 30 mg and 45 mg doses compared to placebo. The 10 mg dose was not efficacious [3].
- **Disability:** The percentage of patients with 24-week confirmed disability worsening was 3.7% for placebo and 1.6% for the pooled **vidofludimus** calcium groups [3].
- **Biomarker:** Serum neurofilament light chain (sNfL), a biomarker of axonal injury, decreased in a dose-dependent manner [3].

#### Safety Profile:

- Treatment-emergent adverse events (TEAEs) occurred in 43% of placebo patients and 37% of patients on any dose of **vidofludimus** calcium [3].
- The incidence of liver enzyme elevations and infections was similar between placebo and active treatment groups [3].
- Long-term open-label extension data for up to 5.5 years showed a favorable safety and tolerability profile with low discontinuation rates [6].

### CALLIPER Phase 2 Trial in Progressive MS (PMS)

The 120-week, randomized, double-blind, placebo-controlled CALLIPER trial evaluated **vidofludimus** calcium 45 mg once daily in 467 patients with progressive forms of MS (PPMS and non-active SPMS) [5] [1] [2].

#### Key Efficacy Results:

- **Disability Progression (24wCDW):** **Vidofludimus** calcium reduced the risk of 24-week confirmed disability worsening (by EDSS) by **23.8%** in the overall PMS population versus placebo. The risk reduction was **33.7%** in patients without gadolinium-enhancing lesions at baseline [6].

- **Disability Improvement (24wCDI):** Patients treated with **vidofludimus** calcium were more than twice as likely to experience a 24-week confirmed disability improvement compared to placebo, a result that was statistically significant [5] [6].
- **Subgroup Analysis:** Benefits on disability progression were consistent across key subgroups, including patients with PPMS and those without active inflammatory lesions at baseline [5] [6].

#### Safety Profile:

- No new safety signals were identified [5] [2].
- Rates of treatment-emergent adverse events and serious adverse events were comparable to placebo [2].

## Experimental Protocols and Workflows

### MRI Lesion Assessment Protocol (EMPhASIS Trial)

The primary endpoint in the EMPhASIS trial was the cumulative number of combined unique active (CUA) lesions on brain MRI over 24 weeks [3].

#### Methodology Details:

- **Patient Population:** Adults (18-55 years) with RRMS,  $\geq 2$  relapses in the last 2 years or  $\geq 1$  in the last year, and  $\geq 1$  gadolinium-enhancing (Gd+) brain lesion on a screening MRI within the last 6 months [3].
- **MRI Acquisition:** Standardized brain MRI scans were performed at baseline and every 6 weeks. For cohort 2, only 1.5T MRI machines were used to ensure consistency [3].
- **Lesion Definition:** CUA lesions were defined as the union of new T1 hypointense lesions and new/enlarging T2 hyperintense lesions, without double-counting [3].
- **Statistical Analysis:** The cumulative number of CUA and Gd+ lesions was analyzed using a generalized linear model with a negative binomial distribution, adjusted for the number of baseline Gd+ lesions and the baseline volume of T2 lesions [3].

The workflow for this primary endpoint analysis is summarized below.



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## Disability Endpoint Assessment Protocol

Clinical disability was a key secondary endpoint in both the EMPhASIS and CALLIPER trials, assessed using the Expanded Disability Status Scale (EDSS) [3] [2].

### Methodology Details:

- **Assessment Schedule:** EDSS evaluations were conducted at regular intervals according to the trial's schedule of assessments [3].
- **Endpoint Definitions:**
  - **Confirmed Disability Worsening (CDW):** Defined as an increase in EDSS score from baseline confirmed at a subsequent visit after a pre-specified interval (e.g., 12 or 24 weeks). The required increase depends on the baseline score [3].
  - **Confirmed Disability Improvement (CDI):** Defined as a decrease in EDSS score from baseline confirmed at a subsequent visit after a pre-specified interval [6].
- **Statistical Analysis:** Time-to-event analyses (e.g., Cox proportional hazards models) were used to compare the time to first 24wCDW or 24wCDI between treatment groups [3] [6].

## Application Notes for Researchers

- **Dose Selection for Future Trials:** The Phase 2 EMPhASIS trial established 30 mg as the lowest efficacious dose for suppressing MRI activity in RRMS, which is being used in the ongoing Phase 3 ENSURE program [3] [1]. The CALLIPER trial in progressive MS used a 45 mg dose, which demonstrated a favorable risk-benefit profile [5] [2].
- **Targeting Progression Independent of Relapse Activity (PIRA):** The consistent beneficial effect of **vidofludimus** calcium on disability worsening in patients without baseline inflammatory activity in the CALLIPER trial suggests its potential to address PIRA, a major driver of disability accumulation in progressive MS [5] [6]. This is hypothesized to be mediated through its Nurr1-activating neuroprotective mechanism [2].

- **Differentiated Safety Profile:** The clinical data across trials indicate that **vidofludimus** calcium has a differentiated safety profile from teriflunomide, with no significant increases in liver enzymes, infections, or other off-target adverse events often associated with the first-generation DHODH inhibitor [3] [2].

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